Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C12H12N4O2. It is a derivative of pyrazolo[1,5-a]pyrimidine, featuring a cyano group at the 3-position, a methyl group at the 2- and 7-positions, and an ethyl ester group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolopyrimidine derivative with cyanoacetic acid in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and control reaction parameters more precisely.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the cyano group can lead to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Scientific Research Applications
Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which Ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and essential enzymes.
Anticancer Activity: Inhibits specific signaling pathways involved in cell growth and division.
Comparison with Similar Compounds
Ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Ethyl 3-cyano-2,6-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Ethyl 3-cyano-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Properties
IUPAC Name |
ethyl 3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-4-18-12(17)10-6-14-11-9(5-13)7(2)15-16(11)8(10)3/h6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYFPIKAFKVRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C(=N2)C)C#N)N=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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